molecular formula C7H10N2O2 B1589697 ethyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-80-8

ethyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1589697
CAS RN: 85290-80-8
M. Wt: 154.17 g/mol
InChI Key: GXKQVOXCQOQZED-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrazole-4-carboxylate is a white to pale yellow crystalline powder . Related compounds such as 1-Methyl-1H-pyrazole-4-carboxylic acid have a melting point of 203-208 °C .

Scientific Research Applications

1. Structural and Spectral Studies

Ethyl 1-methyl-1H-pyrazole-4-carboxylate has been studied for its structural and spectral properties. Research has focused on its synthesis, characterization, and single-crystal X-ray diffraction analysis. These studies have helped in understanding the molecular geometry and electronic structure of this compound, which is crucial for its potential applications in various fields (Viveka et al., 2016).

2. Synthesis and Improvement Techniques

Research has been conducted on improving the synthesis methods of 1H-pyrazole-4-carboxylic acid, an important derivative of ethyl 1-methyl-1H-pyrazole-4-carboxylate. Advanced techniques have increased the yield of this compound, highlighting its industrial potential and application in various chemical processes (Dong, 2011).

3. Role in Corrosion Inhibition

This compound and its derivatives have been investigated for their corrosion inhibition properties. For instance, they have been studied as corrosion inhibitors for mild steel, which is significant for industrial applications like the pickling process. The effectiveness of these compounds in protecting metal surfaces from corrosion has been demonstrated through various methods like gravimetric analysis and electrochemical studies (Dohare et al., 2017).

4. Applications in Crystallography

The compound has been utilized in crystallography studies. Its derivatives have been crystallized and analyzed using X-ray diffraction methods, contributing valuable data for understanding molecular interactions and structural characteristics. Such studies are essential in the fields of material science and chemistry (Minga, 2005).

Safety And Hazards

Ethyl 1H-pyrazole-4-carboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQVOXCQOQZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455695
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-1H-pyrazole-4-carboxylate

CAS RN

85290-80-8
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 90% t-butyl nitrite (50 mL, 0.37 mol) in 200 mL DMF was added in portions ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (39 g, 0.23 mol), maintaining the temperature at around 30° C. After the addition, the resulting mixture was warmed to 50° C. and stirred at that temperature for 0.5 h. The mixture was poured into 100 mL conc HCl and 40 mL water and extracted with CH2Cl2. The organic solution was washed with water, brine, dried and concentrated. Vacuum distillation of the residue gave 32.4 g of ethyl 1-methyl-1H-pyrazole-4-carboxylate as a clear liquid. b.p. 65°-80° C. at 0.1 torr.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of sodium hydride (216 mg, 8.57 mmol) in tetrahydrofuran (10 mL) cooled to 0° C. was treated with a solution of 1H-pyrazole-4-carboxylic acid ethyl ester (1.0 g, 7.14 mmol) in tetrahydrofuran (10 mL). The reaction was warmed to 25° C. and was stirred at 25° C. for 45 min. At this time, the reaction was treated with methyl iodide (0.67 mL, 10.71 mmol). The reaction was then stirred at 25° C. for 18 h. At this time, the reaction was cooled to 0° C. and was quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. This mixture was diluted with ethyl acetate (150 mL). The organics were washed with water (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 40:60 ethyl acetate/petroleum ether) afforded 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (897 mg, 81.5%) as a clear oil: 1H NMR (DMSO-d6, 300 MHz) δ8.27 (s, 1H), 7.80 (s, 1H), 4.18 (q, J=7.32 Hz, 2H), 3.85 (s, 3H), 1.24 (t, J =7.32 Hz, 3H).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Zinad, A Mahal, OA Shareef - IOP Conference Series …, 2020 - iopscience.iop.org
The density functional theory (DFT) and thermodynamic analyses were applied to study the stability and chemical reactivity of the synthesized CMPIP {2-chloro-4-(4-(1-methyl-1H-…
Number of citations: 15 iopscience.iop.org
SJ Han, HT Kim, JM Joo - The Journal of Organic Chemistry, 2016 - ACS Publications
We have developed inter- and intramolecular C–H alkenylation reactions of pyrazoles. The catalyst, derived from Pd(OAc) 2 and pyridine, enabled the oxidative alkenylation of …
Number of citations: 45 pubs.acs.org
S Bae, HL Jang, H Jung, JM Joo - The Journal of Organic …, 2015 - ACS Publications
We describe a general approach for the synthesis of allylated and benzylated pyrazoles. An electron-withdrawing substituent, such as nitro, chloro, and ester groups, at C4 renders the …
Number of citations: 41 pubs.acs.org
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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